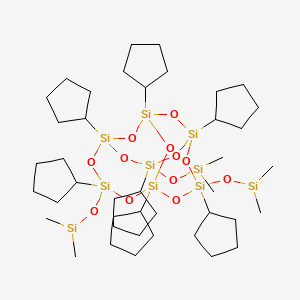
2-Propynoic acid,1,6-hexanediyl ester (9CI)
Übersicht
Beschreibung
“2-Propynoic acid,1,6-hexanediyl ester (9CI)” is also known as 1,6-Hexanediol Dipropiolate . It has a CAS number of 74987-93-2 and a molecular weight of 258.27 . The IUPAC name is propiolic acid–hexane-1,6-diol (2/1) .
Synthesis Analysis
The synthesis of 1,6-Hexanediol diacrylate involves esterification with 1,6-hexanediol and acrylic acid as raw materials. The catalyst used is a strong acidic cationic resin D072. Cyclohexane is used as a water-carrying agent and hydroquinone as a polymerization inhibitor . The optimal esterification reaction conditions are as follows: "(acrylic acid):(1,6-hexanediol) -2.2, catalyst dosage (total mass ratio with raw materials) 2.5%, polymerization inhibitor dosage (mass ratio with acrylic acid) 0.6%, water carrying agent dosage (total mass ratio with raw materials) 70O.4, reaction time 4h, reaction temperature 80110 ℃ .Molecular Structure Analysis
The InChI code for the molecule is 1S/C6H14O2.2C3H2O2/c7-5-3-1-2-4-6-8;21-2-3 (4)5/h7-8H,1-6H2;21H, (H,4,5) .Physical And Chemical Properties Analysis
The compound has a density of 1.01 g/mL at 25 °C (lit.), a melting point of 6°C, and a boiling point of 295°C . It is slightly miscible with water . The vapor pressure is <0.01 mm Hg at 20 °C and the refractive index is 1.47 .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
hexane-1,6-diol;prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2.2C3H2O2/c7-5-3-1-2-4-6-8;2*1-2-3(4)5/h7-8H,1-6H2;2*1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXQCLUZAAAOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)O.C#CC(=O)O.C(CCCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703343 | |
| Record name | Prop-2-ynoic acid--hexane-1,6-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74987-93-2 | |
| Record name | Prop-2-ynoic acid--hexane-1,6-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



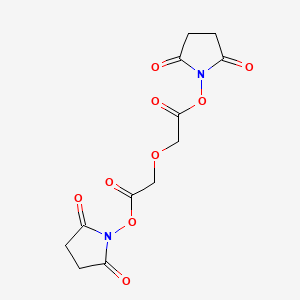

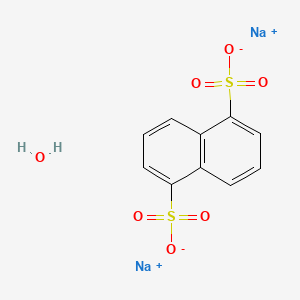
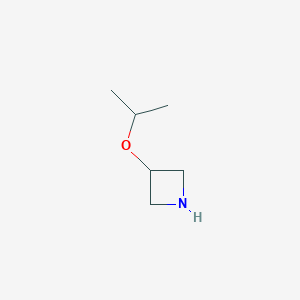
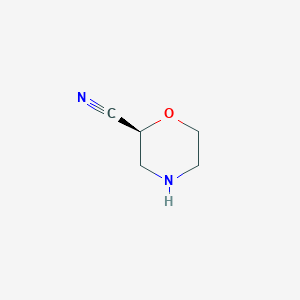
![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B1504962.png)


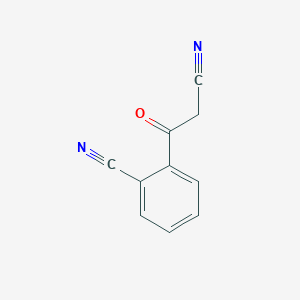
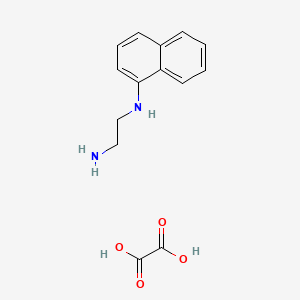


![4-Methyl-2-[[5-[(5-methyl-2-sulfonatophenyl)methyl]-2-phenyl-1,3-dioxan-5-yl]methyl]benzenesulfonate](/img/structure/B1504983.png)
